molecular formula C19H18ClN3O4S3 B1227864 2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No.: B1227864
M. Wt: 484 g/mol
InChI Key: VWDPRWUEDMNQFB-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide is a sulfonamide.

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including compounds structurally similar to 2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide, have been synthesized and evaluated for their potential antitumor activity. Studies have shown that these compounds exhibit significant anticancer properties against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Activity

Various benzothiazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds, including those similar to the queried chemical, have shown effectiveness against a range of microbial species, suggesting their potential as antimicrobial agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticonvulsant Evaluation

In the realm of neurological disorders, some benzothiazole acetamide derivatives have been evaluated for their anticonvulsant activities. These studies demonstrate the potential of such compounds in treating conditions like epilepsy (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Enzyme Inhibitory Potential

Benzothiazole derivatives have also been studied for their enzyme inhibitory activities. This research is significant in the development of new pharmaceutical agents, particularly for diseases where enzyme inhibition is a key therapeutic strategy (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Anti-Inflammatory Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their anti-inflammatory activities. This research suggests the potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Properties

Molecular Formula

C19H18ClN3O4S3

Molecular Weight

484 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-chloro-5-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H18ClN3O4S3/c20-14-6-5-13(30(25,26)23-7-9-27-10-8-23)11-16(14)21-18(24)12-28-19-22-15-3-1-2-4-17(15)29-19/h1-6,11H,7-10,12H2,(H,21,24)

InChI Key

VWDPRWUEDMNQFB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide

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